molecular formula C9H5BrF2N2 B13725407 3-Bromo-6,8-difluoroquinolin-4-amine CAS No. 1065088-58-5

3-Bromo-6,8-difluoroquinolin-4-amine

Cat. No.: B13725407
CAS No.: 1065088-58-5
M. Wt: 259.05 g/mol
InChI Key: YDQSPHUFVKMTTJ-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-6,8-difluoroquinoline is a quinoline derivative with the molecular formula C9H5BrF2N2 and a molecular weight of 259.05 g/mol . This compound is characterized by the presence of amino, bromo, and difluoro substituents on the quinoline ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-6,8-difluoroquinoline typically involves the cyclization of appropriate aniline derivatives. One common method includes the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum’s acid to form the quinoline ring . The reaction conditions often require the presence of a base and controlled temperature to ensure the desired product formation.

Industrial Production Methods: Industrial production of 4-Amino-3-bromo-6,8-difluoroquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-bromo-6,8-difluoroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Cross-Coupling Reactions: The bromo group can be utilized in cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethyl sulfoxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed: The reactions yield various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Amino-3-bromo-6,8-difluoroquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-6,8-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its fluorinated structure enhances its ability to penetrate biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

  • 4-Bromo-5,8-difluoroquinoline
  • 6-Fluoro-2-cyanoquinolone
  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline

Comparison: 4-Amino-3-bromo-6,8-difluoroquinoline is unique due to the presence of both amino and bromo groups, which provide versatile reactivity for synthetic modifications. Compared to other fluorinated quinolines, it offers a distinct combination of chemical properties that can be exploited for specific applications in medicinal chemistry and material science .

Properties

CAS No.

1065088-58-5

Molecular Formula

C9H5BrF2N2

Molecular Weight

259.05 g/mol

IUPAC Name

3-bromo-6,8-difluoroquinolin-4-amine

InChI

InChI=1S/C9H5BrF2N2/c10-6-3-14-9-5(8(6)13)1-4(11)2-7(9)12/h1-3H,(H2,13,14)

InChI Key

YDQSPHUFVKMTTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)N)Br)F)F

Origin of Product

United States

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